N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
CAS No.: 1251557-21-7
Cat. No.: VC4193275
Molecular Formula: C20H19N3O2S2
Molecular Weight: 397.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251557-21-7 |
|---|---|
| Molecular Formula | C20H19N3O2S2 |
| Molecular Weight | 397.51 |
| IUPAC Name | N-[(4-methylsulfanylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O2S2/c1-26-15-6-3-13(4-7-15)12-21-18(24)14-5-8-16-17(11-14)22-20-23(19(16)25)9-2-10-27-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |
| Standard InChI Key | GULXYAFKMRKPJN-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |
Introduction
Potential Applications
Compounds with similar frameworks have been studied for their pharmacological properties:
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Antimicrobial activity: Quinazoline derivatives are known for antibacterial and antifungal properties.
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Anticancer potential: Many quinazoline-based compounds act as inhibitors of enzymes or receptors involved in cancer progression.
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Enzyme inhibition: The thiazino group may interact with enzymes such as acetylcholinesterase or kinases, making such compounds candidates for neurological or anti-inflammatory therapies.
Synthesis
The synthesis of such compounds typically involves:
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Starting with a quinazoline precursor.
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Introducing the thiazino moiety through cyclization reactions involving sulfur-containing reagents.
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Functionalizing the molecule with a benzyl group substituted with a methylthio group.
Analytical Characterization
To confirm the structure and purity of this compound, standard techniques would be employed:
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NMR Spectroscopy (1H and 13C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To confirm functional groups like amides and thioethers.
Biological Activity
Although specific data for this compound is unavailable, molecular docking studies could predict potential targets by simulating interactions with biological macromolecules. Similar compounds have shown promise as:
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Enzyme inhibitors (e.g., acetylcholinesterase or tyrosine kinases).
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Anti-inflammatory agents via inhibition of pathways like COX or LOX enzymes.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~370–400 g/mol |
| Solubility | Likely soluble in organic solvents |
| Biological Target | Enzymes/receptors (e.g., kinases, AChE) |
| Predicted Activity | Antimicrobial, anticancer, anti-inflammatory |
| Analytical Techniques | NMR, IR, MS |
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